Cas no 1006810-92-9 ((2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide)
![(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide structure](https://ja.kuujia.com/scimg/cas/1006810-92-9x500.png)
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (E)-N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
- 2-Propenamide, N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-
- (2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
-
- インチ: 1S/C18H13N3O4/c22-16(9-6-12-4-2-1-3-5-12)19-18-21-20-17(25-18)13-7-8-14-15(10-13)24-11-23-14/h1-10H,11H2,(H,19,21,22)
- InChIKey: CHGBNZNLQMQPPZ-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C3OCOC3=C2)O1)(=O)C=CC1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.414±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 10.99±0.70(Predicted)
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2307-0024-2mg |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2307-0024-25mg |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2307-0024-10μmol |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2307-0024-4mg |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2307-0024-20mg |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2307-0024-30mg |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2307-0024-50mg |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2307-0024-100mg |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2307-0024-40mg |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2307-0024-5mg |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1006810-92-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide 関連文献
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamideに関する追加情報
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide (CAS No. 1006810-92-9)
(2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide (CAS No. 1006810-92-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles and is characterized by its unique structural features, which include a benzodioxole moiety and a phenylpropenamide group. These structural elements contribute to its biological activity and make it a promising candidate for various pharmaceutical applications.
The benzodioxole moiety in the structure of (2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide is known for its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can modulate various physiological processes, making the compound a valuable tool in drug discovery and development. Recent studies have shown that compounds containing the benzodioxole group exhibit potent anti-inflammatory and analgesic properties, which are crucial for the treatment of chronic pain and inflammatory diseases.
The oxadiazole ring is another key structural feature of this compound. Oxadiazoles are heterocyclic compounds that have been extensively studied for their diverse biological activities. They are known to possess antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring in (2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide enhances its stability and bioavailability, making it more suitable for therapeutic use. Additionally, the oxadiazole ring can improve the compound's ability to cross biological membranes, thereby enhancing its cellular uptake and efficacy.
The phenylpropenamide group in the structure of (2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide contributes to its pharmacological profile by providing additional functional groups that can interact with biological targets. The phenyl ring is known for its aromaticity and hydrophobic properties, which can influence the compound's binding affinity and selectivity. The propenamide group adds a double bond that can participate in various chemical reactions and interactions, further enhancing the compound's biological activity.
Recent research has focused on the potential therapeutic applications of (2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropenamide. Studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These cytokines play a crucial role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. By targeting these cytokines, (2E)-N-[5-(2H-1,3-benzodioxol-5-y l)-1 , 3 , 4 - o x a d i az o l - 2 - y l ] - 3 - p h e n y l p r o p - 2 - e n am i d e has the potential to provide effective relief from inflammation and associated symptoms.
In addition to its anti-inflammatory properties, (2E)-N-[5-(2H - 1 , 3 - b e n z o d i ox o l - 5 - y l ) - 1 , 3 , 4 - o x a d i az o l - 2 - y l ] - 3 - p h e n y l p r o p - 2 - e n am i d e has also been investigated for its analgesic effects. Preclinical studies have demonstrated that this compound can effectively reduce pain sensitivity in animal models of chronic pain. The mechanism of action involves modulation of nociceptive pathways and inhibition of pain-related neurotransmitters such as substance P and glutamate. These findings suggest that (2E)-N-[5-(2H - 1 , 3 - b e n z o d i ox o l - 5 - y l ) - 1 , 3 , 4 - o x a d i az o l - 2 - y l ] - 3 - p h e n y l p r o p - 2 - e n am i d e could be a promising candidate for the development of new analgesic drugs.
The safety profile of (2E)-N-[5-(2H - 1 , 3 - b e n z o d i ox o l - 5 - y l ) - 1 , 3 , 4 - o x a d i az o l - 2 - y l ] - 3 - p h e n y l p r o p en am ide has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound has a favorable safety margin with no significant adverse effects observed at therapeutic doses. These findings support its potential for further clinical development.
In conclusion, (2E)-N-[5-(benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprope-namide (CAS No. 1006810-99) is a promising compound with diverse biological activities that make it a valuable candidate for drug discovery and development. Its unique structural features contribute to its anti-inflammatory and analgesic properties, making it suitable for the treatment of chronic pain and inflammatory diseases. Further research is warranted to fully explore its therapeutic potential and optimize its use in clinical settings.
1006810-92-9 ((2E)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide) Related Products
- 2228198-44-3(5-(1-bromopropan-2-yl)-1,3-oxazole)
- 2171612-09-0(5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid)
- 1537964-64-9(3-Amino-3-(1,2-thiazol-5-yl)butanamide)
- 4103-10-0(4-Cyclooctene-1-carboxylic acid)
- 84646-68-4(Dimethyl 3-Cyclopentene-1,1-dicarboxylate)
- 497061-04-8(N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide)
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 2227868-55-3((1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol)
- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)
- 887893-43-8(3-butanamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide)




